Sulfur-35: A Technical Guide to its Decay Properties for Experimental Design
Sulfur-35: A Technical Guide to its Decay Properties for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the decay properties of Sulfur-35 (³⁵S) and its applications in experimental design, particularly within the fields of life sciences and drug development. ³⁵S is a widely utilized radioisotope for tracing and studying biological pathways due to its convenient half-life and its presence in essential biomolecules.[1][2]
Core Decay and Physical Properties of Sulfur-35
Sulfur-35 decays via beta minus (β⁻) emission, where a neutron in the nucleus is converted into a proton, and an electron (beta particle) and an antineutrino are emitted.[3] This process transmutes Sulfur-35 into the stable isotope Chlorine-35 (³⁵Cl).[3][4] The low energy of the emitted beta particle is a key characteristic influencing its experimental application and safety protocols.
The fundamental decay and physical properties of ³⁵S are summarized in the table below for easy reference.
| Property | Value(s) |
| Half-Life | 87.4 days (Physical)[5][6][7][8]; Biological half-life varies: 90 days (bound), 623 days (unbound)[9][10] |
| Decay Mode | Beta (β⁻) Emission (100% abundance)[3][9] |
| Emitted Particle | Beta Particle (electron) |
| Maximum Beta Energy (Eₘₐₓ) | 0.167 MeV / 167 keV[5][7][8][9][11][12] |
| Average Beta Energy (Eₐᵥ) | 0.049 MeV / 49 keV[7][8][11][13] |
| Decay Product | Chlorine-35 (³⁵Cl) (Stable)[3][4][13] |
| Maximum Range in Air | ~24-26 cm (~9.6-10.2 inches)[9][10][11][12] |
| Maximum Range in Water/Tissue | ~0.30-0.32 mm[9][10][11][12] |
| Maximum Range in Plastic | ~0.25 mm[9][10][12] |
| Specific Activity | ~42,707 Ci/g (~1,580 TBq/g)[9][10] |
Experimental Applications in Drug Development and Life Sciences
The properties of ³⁵S make it an ideal tracer for labeling sulfur-containing molecules. Its most common application is in the radiolabeling of the amino acids methionine and cysteine, which are subsequently used to label proteins for studying their synthesis, turnover, and post-translational modifications.[2] It is also used to label nucleotides (e.g., nucleotide triphosphates) for nucleic acid sequencing and in vitro transcription assays.[14]
Key Experiments:
-
Metabolic Protein Labeling: Cells are incubated with ³⁵S-labeled methionine and/or cysteine to synthesize a population of radiolabeled proteins. This is fundamental for pulse-chase experiments to determine protein stability and for immunoprecipitation assays to study protein-protein interactions.
-
In Vitro Protein Labeling: Cell-free translation systems can incorporate ³⁵S-amino acids to produce specific radiolabeled proteins.[14] A method also exists for labeling proteins in vitro using the radiolytic decomposition products of [³⁵S]-methionine.[15]
-
Autoradiography: This technique is used to visualize the distribution of ³⁵S-labeled molecules within a sample, such as on a gel (for proteins or DNA) or in tissue sections.[16][17] The beta particles emitted by ³⁵S expose photographic film or a phosphor screen, creating an image of the labeled molecules' location.[16]
-
Sulfate Metabolism Studies: Labeled sodium sulfate can be administered to study its incorporation and distribution in tissues like cartilage and bone.[18][19]
Detailed Experimental Protocols
Metabolic Labeling of Proteins in Cell Culture
This protocol provides a general workflow for labeling proteins in adherent mammalian cells.
Materials:
-
Adherent cells cultured in appropriate plates.
-
Dulbecco's Modified Eagle Medium (DMEM) without L-methionine and L-cysteine.
-
Fetal Bovine Serum (FBS), dialyzed.
-
[³⁵S]-Methionine and/or [³⁵S]-Cysteine (e.g., Translation Grade, >1000 Ci/mmol).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Protease inhibitor cocktail.
-
Activated charcoal filters or traps for the incubator.[11][20]
Protocol:
-
Starvation: Aspirate the regular growth medium from the cell culture plates. Wash the cells once with sterile, pre-warmed PBS. Add pre-warmed methionine/cysteine-free DMEM supplemented with dialyzed FBS. Incubate for 30-60 minutes to deplete intracellular pools of unlabeled amino acids.
-
Labeling: Prepare the labeling medium by adding the desired amount of [³⁵S]-methionine/cysteine (typically 50-200 µCi/mL) to fresh, pre-warmed starvation medium.
-
Aspirate the starvation medium from the cells and replace it with the labeling medium.
-
Incubation: Place the cells back into a humidified incubator (37°C, 5% CO₂) for the desired labeling period (e.g., 30 minutes for pulse labeling, 4-16 hours for steady-state labeling). Place an activated charcoal filter inside the incubator to adsorb volatile ³⁵S compounds.[11][12][20]
-
Lysis: After incubation, remove the labeling medium and dispose of it in the appropriate radioactive liquid waste container.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing a protease inhibitor cocktail to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the radiolabeled proteins) to a new tube for downstream applications like immunoprecipitation or SDS-PAGE.
Autoradiography of SDS-PAGE Gels
This protocol describes how to visualize ³⁵S-labeled proteins separated by polyacrylamide gel electrophoresis.
Materials:
-
SDS-PAGE gel containing separated ³⁵S-labeled proteins.
-
Gel dryer.
-
Filter paper (e.g., Whatman 3MM).
-
Plastic wrap.
-
X-ray film or phosphor imaging screen.
-
Light-proof film cassette.
-
Film developer or phosphor imager.
Protocol:
-
Gel Staining & Destaining (Optional): After electrophoresis, the gel can be stained with Coomassie Blue and destained to visualize total protein bands. This helps in orienting the final autoradiogram.
-
Gel Drying: Place the gel on a sheet of filter paper. Cover the gel with plastic wrap. Place the assembly onto a gel dryer and dry under vacuum with heat (e.g., 80°C) for 1-2 hours until completely flat and dry.
-
Exposure: In a darkroom, place the dried gel (still on the filter paper) into a film cassette.[16] Place a sheet of X-ray film or a phosphor screen directly on top of the gel.[16]
-
Close the cassette and wrap it in foil to ensure it is light-proof. Store at -80°C. The exposure time will vary from hours to days depending on the amount of radioactivity in the sample.
-
Development/Imaging:
-
X-ray Film: After exposure, develop the film using an automatic developer or manual developing solutions in a darkroom.
-
Phosphor Screen: Scan the exposed screen using a phosphor imager (e.g., Typhoon, Storm) to generate a digital image. The screen can be erased and reused.
-
Liquid Scintillation Counting (LSC)
LSC is the most effective method for quantifying the amount of ³⁵S in a liquid sample.[9][11][20] It offers very high counting efficiency.[21]
Materials:
-
Liquid scintillation counter.
-
Scintillation vials.
-
Scintillation cocktail (scintillant).
-
Aqueous or organic sample containing ³⁵S.
Protocol:
-
Sample Preparation: Pipette a known volume of the radioactive sample (e.g., 1-100 µL of cell lysate) into a scintillation vial.
-
Adding Scintillant: Add an appropriate volume of scintillation cocktail (typically 3-10 mL) to the vial. The cocktail contains fluorescent molecules that emit light when excited by the beta particles from ³⁵S.
-
Mixing: Cap the vial securely and vortex thoroughly to create a homogenous solution or emulsion.
-
Dark Adaptation: Place the vial in a dark environment (or inside the counter) for at least 15-30 minutes to allow any chemiluminescence to subside.
-
Counting: Place the vial into the liquid scintillation counter. Select the appropriate program/window for ³⁵S counting. The instrument's photomultiplier tubes will detect the light flashes, and the software will convert this into counts per minute (CPM) or disintegrations per minute (DPM). LSC is the preferred method for wipe tests to detect removable contamination.[9][11]
Safety and Handling Considerations
The primary hazard associated with ³⁵S is internal exposure from inhalation, ingestion, or absorption through the skin.[5][9][12] The low-energy beta particle does not pose a significant external dose hazard as it is largely attenuated by the outer dead layer of the skin.[5][6]
Key Safety Protocols:
-
Volatility: Certain ³⁵S-labeled compounds, particularly amino acids like methionine and cysteine, are volatile or can undergo radiolysis, releasing volatile radioactive impurities.[5][8][20]
-
Always open and handle stock vials of ³⁵S-labeled amino acids in a certified chemical fume hood.[5][11][20]
-
Vent stock vials upon thawing by piercing the septum with a charcoal-packed syringe needle to trap volatile gases.[9][20]
-
Place activated charcoal traps or filters in incubators used for cell culture with ³⁵S-labeled amino acids.[11][12][20]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves.[20][21] Using double gloves is often recommended, with frequent changes to prevent contamination spread.[5]
-
Contamination Monitoring: Due to the low energy of its beta emissions, ³⁵S can be difficult to detect with a standard Geiger-Mueller (GM) survey meter.[7]
-
A pancake-type GM probe can detect high levels of contamination if held very close to the surface (< 1/2 inch), but its efficiency is low (~4-10%).[5][12][20]
-
The mandatory and most reliable method for detecting removable ³⁵S contamination is performing regular wipe tests of work areas, equipment, and floors.[7][11][12][20] The wipes are then counted in a liquid scintillation counter.[11][12][20]
-
-
Shielding: Due to the low beta energy, extensive shielding is generally not required for millicurie quantities of ³⁵S.[9][12] Standard laboratory glassware and plastic containers provide adequate shielding.
-
Bioassay: Urine bioassays can be used to assess internal uptake of ³⁵S, especially when working with high activities or after a suspected incident.[6][9][12]
Waste Disposal
Radioactive waste containing ³⁵S must be segregated and managed according to institutional and regulatory guidelines.
-
Solid Waste: Segregate into designated ³⁵S dry waste containers. This includes gloves, tubes, paper towels, and other contaminated solids. Often, this waste is held for decay-in-storage.[11]
-
Liquid Waste: Aqueous liquid waste should be collected in designated carboys. Scintillation vials containing scintillant are considered mixed hazardous waste and must be disposed of through an approved radioactive waste disposal program.[11]
-
Do not mix ³⁵S waste with that of other isotopes unless it is part of a dual-labeling experiment and disposal procedures for mixed waste are in place.[12]
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Clinisciences [clinisciences.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. queensu.ca [queensu.ca]
- 7. research.columbia.edu [research.columbia.edu]
- 8. docs.gato.txst.edu [docs.gato.txst.edu]
- 9. hpschapters.org [hpschapters.org]
- 10. safety.charlotte.edu [safety.charlotte.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Sulfur 35 – USC Environmental Health & Safety [ehs.usc.edu]
- 13. ionactive.co.uk [ionactive.co.uk]
- 14. intranet.mmrx.org [intranet.mmrx.org]
- 15. An in vitro method for radiolabeling proteins with 35S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mun.ca [mun.ca]
- 17. Autoradiography | Research Starters | EBSCO Research [ebsco.com]
- 18. RADIOAUTOGRAPHIC VISUALIZATION OF SULFUR-35 DISPOSITION IN THE ARTICULAR CARTILAGE AND BONE OF SUCKLING RATS FOLLOWING INJECTION OF LABELED SODIUM SULFATE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RADIOAUTOGRAPHIC STUDIES OF SULFATE-SULFUR (S35) METABOLISM IN THE ARTICULAR CARTILAGE AND BONE OF SUCKLING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. uml.edu [uml.edu]
